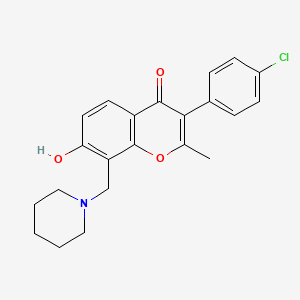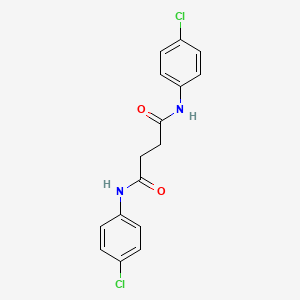
N,N'-bis(4-chlorophenyl)butanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-bis(4-chlorophenyl)butanediamide, commonly known as BCB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BCB is a white crystalline powder that is insoluble in water and highly soluble in organic solvents such as chloroform, acetone, and ethanol.
Wissenschaftliche Forschungsanwendungen
BCB has been widely used in scientific research due to its potential applications in various fields. In the pharmaceutical industry, BCB has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. BCB has also been used as a tool compound to study the function of certain proteins and enzymes in cells. In addition, BCB has been used as a ligand in coordination chemistry and as a building block in the synthesis of other organic compounds.
Wirkmechanismus
The mechanism of action of BCB is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. BCB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the structure of chromatin. Inhibition of HDACs by BCB can lead to changes in gene expression patterns and cellular functions. BCB has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade extracellular matrix proteins and play a role in tissue remodeling and repair.
Biochemical and Physiological Effects:
BCB has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, BCB has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that can lead to the death of cancer cells. BCB has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that can supply nutrients and oxygen to tumors. In addition, BCB has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
BCB has several advantages for lab experiments, such as its high solubility in organic solvents, which allows for easy preparation of stock solutions. BCB is also relatively stable under normal laboratory conditions and can be stored for extended periods of time. However, BCB has some limitations, such as its low aqueous solubility, which can limit its use in certain experiments. BCB is also highly toxic and should be handled with caution.
Zukünftige Richtungen
There are several future directions for research on BCB. One direction is to investigate the potential of BCB as a drug candidate for the treatment of cancer and other diseases. Further studies are needed to determine the optimal dosage, administration route, and toxicity profile of BCB. Another direction is to explore the use of BCB as a tool compound to study the function of HDACs and MMPs in cells. BCB can also be used as a building block in the synthesis of other organic compounds with potential applications in various fields.
Synthesemethoden
BCB can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with butane-1,4-diamine in the presence of a base such as triethylamine. The resulting intermediate is then treated with 4-chlorobenzoyl chloride again to form BCB. The yield of BCB can be improved by optimizing the reaction conditions, such as the temperature, solvent, and reaction time.
Eigenschaften
IUPAC Name |
N,N'-bis(4-chlorophenyl)butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c17-11-1-5-13(6-2-11)19-15(21)9-10-16(22)20-14-7-3-12(18)4-8-14/h1-8H,9-10H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHCKMGDHPFAAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)NC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-{[2-chloro-4-(hydroxymethyl)phenoxy]methyl}benzoate](/img/structure/B2459329.png)

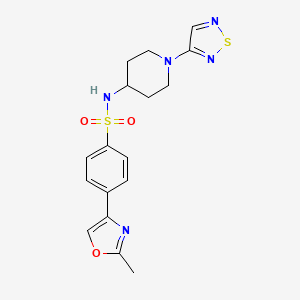
![2-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-fluorophenyl)acetamide](/img/structure/B2459334.png)

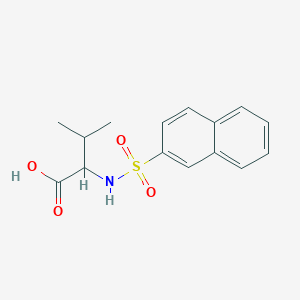

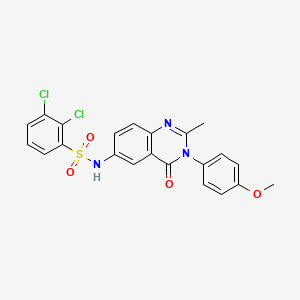
![Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2459343.png)
![methyl 4-{[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]amino}-2-methoxybenzenecarboxylate](/img/structure/B2459344.png)
![1-[[(5-Fluoropyrimidin-2-yl)amino]methyl]-6-methoxy-3,4-dihydro-2H-naphthalen-1-ol](/img/structure/B2459346.png)
![2-butan-2-ylsulfanyl-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2459347.png)

